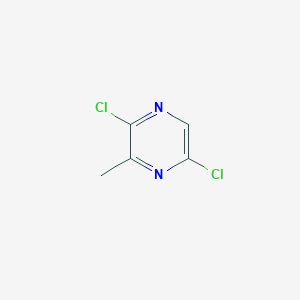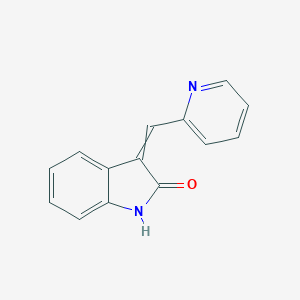
3-(pyridin-2-ylmethylidene)-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(pyridin-2-ylmethylidene)-1H-indol-2-one, also known as PMI, is a synthetic compound that has been widely used in scientific research. It is a heterocyclic compound that contains both pyridine and indole rings, and its unique chemical structure has made it a valuable tool for studying various biochemical and physiological processes.
Mechanism of Action
3-(pyridin-2-ylmethylidene)-1H-indol-2-one works by inhibiting the activity of certain enzymes and proteins, including protein kinases and histone deacetylases. By doing so, it can alter the expression of genes and proteins that are involved in various cellular processes, including cell growth and division, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the modulation of neuronal activity. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(pyridin-2-ylmethylidene)-1H-indol-2-one in lab experiments is its ability to selectively target specific enzymes and proteins, which can help to elucidate the mechanisms underlying various diseases. However, one limitation is that it can be difficult to obtain pure samples of this compound, which can affect the reproducibility of experiments.
Future Directions
There are many potential future directions for research involving 3-(pyridin-2-ylmethylidene)-1H-indol-2-one, including the development of new synthetic methods for producing the compound, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its effects on other cellular processes and pathways. Additionally, there is a need for further research to better understand the mechanisms underlying its effects and to identify any potential side effects or limitations.
Scientific Research Applications
3-(pyridin-2-ylmethylidene)-1H-indol-2-one has been used in a wide range of scientific research studies, including those related to cancer, inflammation, and neurodegenerative diseases. Its ability to inhibit the activity of certain enzymes and proteins has made it a valuable tool for studying the mechanisms underlying these diseases.
properties
CAS RN |
141946-34-1 |
|---|---|
Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-(pyridin-2-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C14H10N2O/c17-14-12(9-10-5-3-4-8-15-10)11-6-1-2-7-13(11)16-14/h1-9H,(H,16,17) |
InChI Key |
YKQONSWBHGBDSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=CC=N3)C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=CC=N3)C(=O)N2 |
synonyms |
(E)-3-(pyridin-2-ylmethylene)indolin-2-one |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



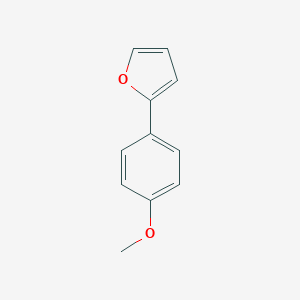
![1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene](/img/structure/B170841.png)

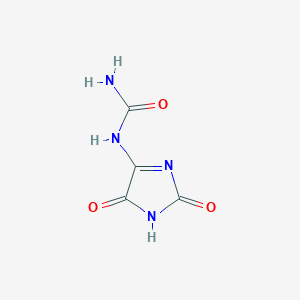


![N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide](/img/structure/B170858.png)
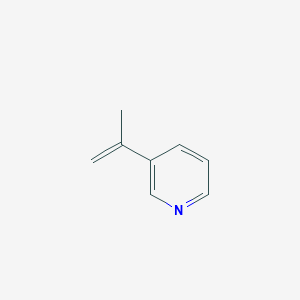
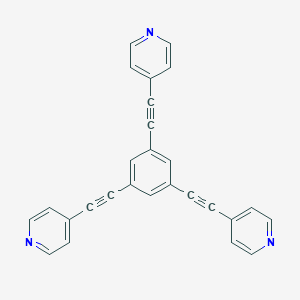
![2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B170872.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B170874.png)
